(8-Methylquinolin-2-yl)boronic acid
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Overview
Description
(8-Methylquinolin-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylquinolin-2-yl)boronic acid typically involves the reaction of 8-methylquinoline with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(8-Methylquinolin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
Chemistry
In chemistry, (8-Methylquinolin-2-yl)boronic acid is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals and organic materials .
Biology
In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can act as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives can act as inhibitors of specific enzymes, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science .
Mechanism of Action
The mechanism of action of (8-Methylquinolin-2-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming a reversible covalent bond with the active site. This interaction can disrupt the enzyme’s function and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(8-Quinolinyl)boronic acid: Similar in structure but lacks the methyl group at the 8-position.
(2-Quinolinyl)boronic acid: The boronic acid group is attached to the 2-position of the quinoline ring.
(6-Methylquinolin-2-yl)boronic acid: Similar structure with the methyl group at the 6-position instead of the 8-position.
Uniqueness
(8-Methylquinolin-2-yl)boronic acid is unique due to the presence of the methyl group at the 8-position, which can influence its reactivity and binding properties. This structural feature can enhance its ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
(8-methylquinolin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXKQUYXGPFCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=C(C=CC=C2C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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